tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H19ClN4O2 It is a derivative of pyrrolidine and pyrimidine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Pyrimidine Moiety: The 2-chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloropyrimidine moiety.
Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation or reduction reactions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Products with different substituents on the pyrimidine ring.
Oxidation/Reduction: Modified pyrrolidine derivatives.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness:
- The specific substitution pattern on the pyrimidine ring and the presence of the tert-butyl ester group confer unique chemical properties and reactivity.
- Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIRYBGAJOOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.